trans-3,4-Dimethoxypyrrolidine
Overview
Description
Trans-3,4-Dimethoxypyrrolidine is a chemical compound with the molecular formula C6H13NO2 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, is a topic of interest in medicinal chemistry . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or they can be functionalized if the pyrrolidine ring is preformed . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular weight of this compound is 131.17 . The linear formula of this compound is C6H13NO2 .Chemical Reactions Analysis
Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold of pyrrolidine allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
This compound is a solid substance . The storage temperature is at room temperature .Scientific Research Applications
1. Catalysis and Chemical Synthesis
The Ni(I)-catalyzed reductive cyclization of 1,6-dienes has been shown to produce 3,4-disubstituted cyclopentane and pyrrolidine derivatives with high trans diastereoselectivity. This process efficiently synthesizes compounds like trans-3,4-dimethyl gababutin and trans-3,4-dimethylpyrrolidine, crucial for pharmaceutical leads in neuropathic pain treatment and precursors to drug candidates and pesticides. The reaction's trans selectivity is notable, differing from other methods leading to cis products. This specificity is attributed to an organometallic catalytic cycle mediated by Ni(I) and Ni(III) intermediates, with the electron-rich Ni(I) intermediate being critical for chemoselectivity towards reductive cyclization (Kuang et al., 2017).
2. Structural Chemistry
In the realm of coordination chemistry, 3,4-dimethoxy-trans-cinnamic acid (Dmca) has been utilized to react with zinc sulfate and various N-donor coligands, forming mixed-ligand coordination complexes with distinct structural properties. These complexes exhibit different coordination polyhedra and geometries, highlighting the significant effect of the coordination mode of both carboxylate-group and N-donor coligands on the formation of complex structures (Wang et al., 2013).
3. Neurotrophic Effects
Trans-3-(3'4'-dimethoxyphenyl)-4-[(E)-3",4"-dimethoxystyryl]cyclohex-1-ene and its analogs have been identified as neurotrophic molecules, capable of inducing neurite sprouting in vitro and enhancing hippocampal neurogenesis in experimental animal models. These findings suggest the potential of such compounds for disease modification in depression and dementia (Matsui et al., 2012).
4. Medicinal Chemistry
The discovery of potent trans-3,4-disubstituted pyrrolidine inhibitors of human enzymes, like renin, highlights the relevance of this structural motif in medicinal chemistry. The unexpected binding mode of these inhibitors and their potent in vitro potency and selectivity demonstrate the potential of trans-3,4-disubstituted pyrrolidines in drug design and development (Lorthiois et al., 2013).
5. Photophysical Studies
Research into the photophysical properties of molecules like trans-2-[4-(N,N-dimethylaminostyryl)]pyridine reveals insights into the intramolecular charge transfer states and the influence of solvent polarity on fluorescence characteristics. These studies are crucial for understanding the photophysical behavior of molecules and their potential applications in materials science (Sonu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(3S,4S)-3,4-dimethoxypyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOPTGQTSCWCM-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563984 | |
Record name | (3S,4S)-3,4-Dimethoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596793-29-2 | |
Record name | (3S,4S)-3,4-Dimethoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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